molecular formula C21H23N3O3S B2919091 2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-38-5

2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2919091
CAS No.: 537044-38-5
M. Wt: 397.49
InChI Key: PXMHJZZKNSWIAP-UHFFFAOYSA-N
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Description

2-(ethylthio)-5-(4-hydroxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antioxidant Activity

New hexahydropyrimido[5,4-c]quinoline derivatives prepared from ethyl 4-phenyl-6-methyl-2-oxo tetrahydropyrimidine-5-carboxylates have shown promising antioxidant properties. These compounds, particularly those containing a thiourea moiety, displayed significant activity in scavenging free radicals, suggesting their potential in medical and material sciences for developing antioxidant agents (Ismaili et al., 2008).

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized through reactions involving 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, exhibited potent cytotoxic activities against various cancer cell lines. This indicates the potential use of structurally similar compounds in cancer research for developing new therapeutic agents (Deady et al., 2003).

Molecular Rearrangements and Luminescent Properties

The study on molecular rearrangements of flavoenzyme models through hydrogen bonding and the synthesis of dibenzothiophene/oxide derivatives highlights the versatility of these compounds in altering molecular geometry and enhancing luminescent properties. Such characteristics are valuable in developing materials for organic light-emitting devices and understanding enzyme models (Kawai et al., 1996); (Huang et al., 2006).

Green Chemistry and Catalysis

Research on L-proline-catalysed synthesis and the use of novel nanoporous catalysts for creating heterocyclic compounds emphasizes the importance of green chemistry. These studies provide insights into environmentally friendly synthesis methods that lead to structurally complex molecules with potential applications in various fields, including medicinal chemistry and materials science (Rajesh et al., 2011); (Sepehrmansouri et al., 2020).

Properties

IUPAC Name

2-ethylsulfanyl-5-(4-hydroxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-4-28-20-23-18-17(19(27)24-20)15(11-5-7-12(25)8-6-11)16-13(22-18)9-21(2,3)10-14(16)26/h5-8,15,25H,4,9-10H2,1-3H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMHJZZKNSWIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)O)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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